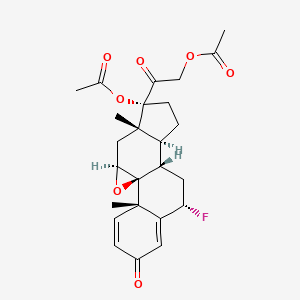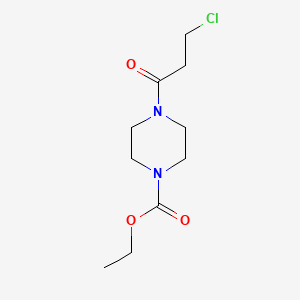
alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.2170 g/mol . It is also known by other names such as acetaldehyde, phenyl-, dimethyl acetal, and phenylacetaldehyde dimethyl acetal . This compound is characterized by its dimethoxyethyl and dimethylbenzene groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol involves the Modified Julia Olefination. This method enables the preparation of alkenes from benzothiazol-2-yl sulfones and aldehydes in a single step . The reaction conditions can be influenced by the choice of reaction conditions, such as the type of base and solvent used . For instance, using small counterions like lithium in apolar solvents can lead to a closed transition state, while larger counterions like potassium in polar solvents can lead to an open transition state .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the Modified Julia Olefination due to its efficiency and scalability . The reaction can be carried out under “Barbier-like conditions,” where the base is added to a mixture of the aldehyde and sulfone . This method offers the advantage of fewer synthesis steps and better control over the E/Z-selectivity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol has various scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol involves its interaction with various molecular targets and pathways. For instance, in the Modified Julia Olefination, the initial addition of the sulfonyl anion to the aldehyde is not reversible, leading to the formation of E- and Z-isomers of the alkene . The benzothiazolyl group plays a crucial role in influencing the selectivity and reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetaldehyde dimethyl acetal: Similar in structure but lacks the dimethylbenzene group.
2-Phenylacetaldehyde dimethyl acetal: Another related compound with slight structural variations.
Uniqueness
Alpha-(2,2-Dimethoxyethyl)-alpha,2-dimethylbenzeneethanol is unique due to its specific combination of dimethoxyethyl and dimethylbenzene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Propiedades
Fórmula molecular |
C14H22O3 |
|---|---|
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
4,4-dimethoxy-2-methyl-1-(2-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C14H22O3/c1-11-7-5-6-8-12(11)9-14(2,15)10-13(16-3)17-4/h5-8,13,15H,9-10H2,1-4H3 |
Clave InChI |
HSBPTUSPSKLMDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(C)(CC(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)

![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)

